molecular formula C24H38N10O12 B162164 Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) CAS No. 138749-61-8

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)

Cat. No. B162164
CAS RN: 138749-61-8
M. Wt: 658.6 g/mol
InChI Key: QSJSRXUJAVCFJQ-YTFOTSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl), also known as cRGDfK, is a cyclic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is composed of seven amino acids, including glycine, arginine, aspartic acid, serine, and alanine. In

Scientific Research Applications

CRGDfK has been extensively studied for its potential applications in cancer therapy, cardiovascular disease, and tissue engineering. In cancer therapy, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to target integrin receptors on tumor cells, leading to increased tumor cell death and decreased tumor growth. In cardiovascular disease, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to promote angiogenesis and improve cardiac function. In tissue engineering, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been used to promote cell adhesion and proliferation on scaffold materials.

Mechanism of Action

The mechanism of action of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) involves its binding to integrin receptors on the cell surface. Integrins are transmembrane proteins that play a critical role in cell adhesion, migration, and signaling. Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) binds specifically to integrin αvβ3 and αvβ5, which are overexpressed on the surface of tumor cells and angiogenic endothelial cells. The binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors leads to the activation of downstream signaling pathways, resulting in increased apoptosis, decreased cell proliferation, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has been shown to have several biochemical and physiological effects, including increased apoptosis, decreased cell proliferation, inhibition of angiogenesis, and promotion of cell adhesion and proliferation. These effects are mediated through the binding of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) to integrin receptors on the cell surface.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its specificity for integrin αvβ3 and αvβ5 receptors, which allows for targeted delivery and increased efficacy. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has low toxicity and is well tolerated in animal models. However, one limitation of using Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in lab experiments is its high cost and complex synthesis process.

Future Directions

There are several future directions for Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) research, including the development of novel Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) analogs with increased potency and specificity, the optimization of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) delivery methods, and the evaluation of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) in combination with other therapeutic agents. Additionally, Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) has potential applications in tissue engineering and regenerative medicine, which warrant further investigation.

Synthesis Methods

The synthesis of Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) can be achieved through various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The solid-phase peptide synthesis method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, which is then cleaved from the resin and cyclized. The solution-phase peptide synthesis method involves the coupling of protected amino acids in solution, followed by cyclization. Microwave-assisted synthesis is a newer method that utilizes microwave energy to accelerate the peptide bond formation and cyclization process.

properties

CAS RN

138749-61-8

Product Name

Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)

Molecular Formula

C24H38N10O12

Molecular Weight

658.6 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

QSJSRXUJAVCFJQ-YTFOTSKYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N

SMILES

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N

Other CAS RN

138749-61-8

sequence

AGRGDXD

synonyms

cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala)
cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl)
cyclo(GRGDSPA)

Origin of Product

United States

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